molecular formula C13H22 B8656459 1,3-Cyclopentadiene, octyl- CAS No. 123698-22-6

1,3-Cyclopentadiene, octyl-

Cat. No.: B8656459
CAS No.: 123698-22-6
M. Wt: 178.31 g/mol
InChI Key: JGLVQJXCFCINBL-UHFFFAOYSA-N
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Description

1,3-Cyclopentadiene, octyl- is a useful research compound. Its molecular formula is C13H22 and its molecular weight is 178.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Cyclopentadiene, octyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Cyclopentadiene, octyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

123698-22-6

Molecular Formula

C13H22

Molecular Weight

178.31 g/mol

IUPAC Name

1-octylcyclopenta-1,3-diene

InChI

InChI=1S/C13H22/c1-2-3-4-5-6-7-10-13-11-8-9-12-13/h8-9,11H,2-7,10,12H2,1H3

InChI Key

JGLVQJXCFCINBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=CC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under a high purity nitrogen atmosphere, 5.8 ml(30mmol) of 1-bromooctane was introduced into a Schlenck flask and 50 ml of tetrahydrofuran (THF) was added thereto. To the resulting mixture, 18 ml of 2N sodium cyclopentadienide in THF was added at 0° C. The resultant was stirred for 5 hours at room temperature, 100 ml of water and 100 ml of diethyl ether were added thereto, followed by agitation. The diethyl ether layer was separated and dried over anhydrous magnesium sulfate. After removing magnesium sulfate, the organic solvent was distilled off under a reduced pressure and the residue was subjected to silica gel column chromatography (eluent: hexane) to obtain 4.21 g of n-octylcyclopentadiene (yield: 79%).
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5.8 mL
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50 mL
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18 mL
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100 mL
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100 mL
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Synthesis routes and methods II

Procedure details

THF in a volume of 100 ml was added to 50 ml (100 mmol) of a 2 M THF solution of sodium cyclopentadienide, and the mixture was cooled to −78° C. A THF solution of 19.3 g (100 mmol) of 1-bromooctane was added thereto dropwise. Further, 11.4 g (100 mmol) of 1,3-dimethyl-2-imidazolidinone was added dropwise. The mixture was stirred at −78° C. The mixture was further stirred at room temperature for 24 hours and was cooled to 0° C. The reaction was terminated by adding 1N hydrochloric acid, and hexane was added to the reaction liquid. The organic layer was washed with a saturated aqueous sodium hydrogen carbonate solution and then with a saturated aqueous sodium chloride solution. The organic layer was dried over magnesium sulfate, was filtered, and was concentrated under reduced pressure. The concentrate was purified by distillation under reduced pressure to give 6.7 g (37.5 mmol) of target n-octylcyclopentadiene. The compound was identified by GC-MS. GC-MS: 178 (MS).
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11.4 g
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19.3 g
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